A Technical Guide to the Structural Elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
A Technical Guide to the Structural Elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the definitive structural elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. This selectively protected derivative of D-ribose is a cornerstone intermediate in the synthesis of a multitude of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] The strategic placement of protecting groups—the bulky trityl group on the primary 5'-hydroxyl and the isopropylidene acetal (or acetonide) on the cis-2',3'-diols—leaves the anomeric C1 hydroxyl group accessible for glycosylation reactions.
The structural confirmation of this molecule is not merely a procedural checkpoint; it is a critical validation step that ensures the stereochemical integrity and purity of the synthetic intermediate, which directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that ensures scientific rigor.
The Elucidation Pathway: A Multi-Technique Approach
The unambiguous determination of the structure of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose relies on the synergistic application of several modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive picture. Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise H-C framework and stereochemistry, Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) validates the overall molecular weight and elemental composition.
Caption: Workflow for Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules like the title compound. It provides atom-level information on the chemical environment, connectivity, and stereochemical arrangement of the molecule's carbon-hydrogen framework.
Causality of Choice:
We employ a suite of NMR experiments (¹H, ¹³C, and 2D) because they provide orthogonal, yet complementary, data. ¹H NMR gives information on proton environments and their proximity to other protons. ¹³C NMR reveals the number and type of carbon atoms. 2D experiments like COSY and HSQC are then used to definitively link these individual pieces, confirming proton-proton and proton-carbon connectivities, respectively, which is a cornerstone of rigorous structure elucidation.[2]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 20-25 mg of the purified, dry compound.[3]
-
Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for ¹H, ¹³C, COSY, and HSQC should be employed.
¹H NMR Spectroscopy: Proton Assignments
The ¹H NMR spectrum provides the first detailed look at the molecule's structure. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each signal are diagnostic.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Insights |
| Trityl-H (Aromatic) | 7.20 - 7.50 | Multiplet | A large integration value (15H) and characteristic aromatic shifts confirm the presence of the three phenyl rings of the trityl group. |
| H-1 (Anomeric) | ~5.0 - 5.2 | Singlet | The chemical shift and singlet multiplicity are characteristic of the anomeric proton in a 2,3-O-isopropylidene-β-D-ribofuranoside.[4] The lack of coupling to H-2 is expected. |
| H-2 & H-3 | ~4.5 - 4.7 | Doublets | These protons are coupled to each other, and their shifts are influenced by the rigid isopropylidene ring. Their specific coupling constant (J₂,₃) helps confirm the cis relationship.[4][5] |
| H-4 | ~4.3 - 4.4 | Multiplet | This proton couples to H-3 and the H-5 protons, resulting in a more complex signal. |
| H-5, H-5' | ~3.2 - 3.4 | Multiplet | These diastereotopic protons are shifted upfield due to shielding from the adjacent oxygen attached to the trityl group. |
| Isopropylidene-CH₃ | ~1.3, ~1.5 | Singlets (2) | The appearance of two distinct singlets for the six methyl protons confirms the presence of the isopropylidene group, as the two methyls are diastereotopic.[4] |
| Anomeric OH-1 | Variable | Broad Singlet | The signal for the hydroxyl proton is often broad and its chemical shift is dependent on concentration and temperature. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a complementary dataset to the ¹H spectrum.
| Carbon Assignment | Predicted δ (ppm) | Key Insights |
| Trityl-C (Quaternary) | ~87 | The quaternary carbon of the trityl group attached to the 5'-oxygen. |
| Trityl-C (Aromatic) | 127 - 144 | Multiple signals in the aromatic region corresponding to the carbons of the three phenyl rings. |
| C(CH₃)₂ (Quaternary) | ~112 | The quaternary carbon of the isopropylidene group is highly deshielded.[4] |
| C-1 (Anomeric) | ~105 - 110 | The chemical shift is characteristic of an anomeric carbon in a furanoside ring.[4] |
| C-2, C-3, C-4 | 82 - 86 | These carbons of the furanose ring appear in a characteristic region. Their exact assignment is confirmed using 2D HSQC.[4] |
| C-5 | ~64 | The C-5 carbon is shifted downfield relative to an unprotected ribose due to the ether linkage with the trityl group. |
| Isopropylidene-CH₃ | ~25, ~27 | Two distinct signals for the non-equivalent methyl carbons of the isopropylidene group.[4] |
2D NMR for Definitive Connectivity
Caption: 2D NMR Correlation Logic.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons they are attached to. It is the definitive method for assigning the ¹³C signals based on the less-crowded and more easily assigned ¹H spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between H-2 and H-3, for example, confirms their adjacency.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, FTIR serves as a crucial quality check, confirming the presence of expected groups and the absence of synthetic byproducts (e.g., carbonyls from over-oxidation).
Causality of Choice:
While NMR provides the detailed skeleton, FTIR offers a quick and reliable confirmation of the key chemical bonds. The "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and serves as an identity check against a known standard.[6][7]
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.
-
Processing: The final spectrum is generated after automatic background subtraction.[7]
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3500 (broad) | O-H Stretch | Anomeric Hydroxyl | Confirms the presence of the free hydroxyl group at the C-1 position. |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Trityl) | Indicates the C-H bonds of the phenyl rings. |
| 2990 - 2850 | C-H Stretch (sp³) | Aliphatic (Ribose, etc.) | Corresponds to the C-H bonds of the furanose ring and the isopropylidene and trityl methyl groups. |
| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl rings of the trityl group. |
| 1250 - 1000 | C-O Stretch | Ether, Alcohol | A strong, complex set of bands in the fingerprint region characteristic of the multiple C-O bonds in the furanose ring, the acetal, and the trityl ether linkage. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental pieces of structural proof. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.
Causality of Choice:
MS provides the ultimate confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) with high precision. The fragmentation pattern observed can also offer corroborating evidence for the proposed structure. For instance, the loss of a large, stable fragment like the trityl cation is a highly diagnostic event.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or common adducts like [M+Na]⁺.
Data Interpretation
The molecular formula for 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is C₂₇H₂₈O₅ .[8] The monoisotopic mass is 432.1937 g/mol .
| m/z Value (Expected) | Ion Species | Significance |
| 433.19 | [M+H]⁺ | The protonated molecular ion peak. Its detection confirms the molecular weight of the intact molecule. |
| 455.18 | [M+Na]⁺ | The sodium adduct is very common in ESI-MS and serves as another confirmation of the molecular weight. |
| 243.08 | [C(Ph)₃]⁺ | Key Fragment: This corresponds to the highly stable trityl cation. Its presence as a major peak in the fragmentation spectrum is strong evidence for the trityl group. |
| 375.17 | [M - C₃H₅O + H]⁺ | A potential fragment corresponding to the loss of a portion of the isopropylidene group. |
Conclusion
The structural elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is achieved through a systematic and multi-faceted analytical approach. The comprehensive connectivity map provided by ¹H, ¹³C, and 2D NMR spectroscopy, combined with the functional group confirmation from FTIR and the definitive molecular weight and formula verification from mass spectrometry, constitutes a self-validating and unassailable body of evidence. This rigorous characterization ensures the identity and purity of a critical building block used in the synthesis of life-saving therapeutics, upholding the highest standards of scientific integrity in drug discovery and development.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.
-
PubChem. (n.d.). 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. Retrieved from [Link]
- Szewczyk, M., et al. (n.d.).
- Szewczyk, M., et al. (n.d.).
- Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis.
- PerkinElmer. (n.d.). Successful sugar identification with ATR-FTIR.
- BenchChem. (n.d.). Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide.
- Sinyayev, V. A., et al. (2019). A COMPARATIVE INVESTIGATION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Journal of Chemical Technology and Metallurgy.
- Sairam, P., et al. (2003).
- da Silva, A. B., et al. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO.
- Elyashberg, M., et al. (2004).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | C27H28O5 | CID 10526729 - PubChem [pubchem.ncbi.nlm.nih.gov]
